molecular formula C34H40N4O4 B1233359 Adouetine Y CAS No. 19542-38-2

Adouetine Y

Cat. No. B1233359
CAS RN: 19542-38-2
M. Wt: 568.7 g/mol
InChI Key: GVFKEVFAPIUOAI-ONQAJXPKSA-N
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Description

Adouetine Y is a cyclic peptide.

Scientific Research Applications

Cyclopeptide Alkaloids

Adouetine Y, a cyclopeptide alkaloid, has been identified in plants like Melochia corchorifolia and Waltheria douradinha. These compounds are part of a broader class of naturally occurring molecules that have garnered interest for their diverse structural features and biological activities. Research has shown that cyclopeptide alkaloids, including Adouetine Y, offer a unique scaffold that could be pivotal in the development of new pharmacological agents. The structural elucidation of these compounds, such as Adouetine Y, provides foundational knowledge for further studies on their biosynthesis and potential therapeutic applications (Bhakuni, Shukla, & Thakur, 1986); (Morel, Gehrke, Mostardeiro, Ethur, Zanatta, & Machado, 1999).

Antinociceptive Effects

Studies have explored the analgesic potential of cyclopeptide alkaloids, including compounds closely related to Adouetine Y, such as Adouetine X. These investigations have revealed that certain cyclopeptide alkaloids can produce antinociceptive effects in animal models, suggesting their potential utility in pain management. The research into these compounds highlights the possibility of discovering new analgesic agents from natural sources, which could lead to the development of novel treatments for acute and chronic pain conditions (Trevisan, Maldaner, Velloso, Sant'Anna, Ilha, Gewehr, Rubin, Morel, & Ferreira, 2009).

Antibacterial Activity

Research on cyclopeptide alkaloids, including Adouetine Y, has also extended to their antibacterial properties. The study of these compounds has contributed to the understanding of natural products as potential sources of new antibacterial agents. Given the growing concern over antibiotic resistance, the identification and characterization of novel antibacterial compounds from plants remain a crucial area of research. Compounds like Adouetine Y could serve as templates for the synthesis of new drugs aimed at combating resistant bacterial strains (Morel, Araujo, da Silva, Hoelzel, Záchia, & Bastos, 2002).

properties

CAS RN

19542-38-2

Product Name

Adouetine Y

Molecular Formula

C34H40N4O4

Molecular Weight

568.7 g/mol

IUPAC Name

(2S)-N-[(3R,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide

InChI

InChI=1S/C34H40N4O4/c1-5-23(2)29-33(40)35-21-20-24-16-18-27(19-17-24)42-31(26-14-10-7-11-15-26)30(34(41)36-29)37-32(39)28(38(3)4)22-25-12-8-6-9-13-25/h6-21,23,28-31H,5,22H2,1-4H3,(H,35,40)(H,36,41)(H,37,39)/b21-20-/t23-,28-,29-,30-,31+/m0/s1

InChI Key

GVFKEVFAPIUOAI-ONQAJXPKSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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